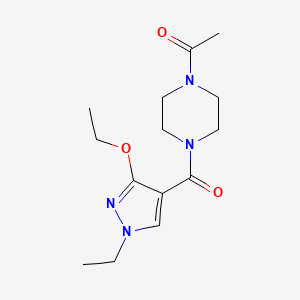
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H22N4O3 and its molecular weight is 294.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : The pyrazole core is synthesized by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.
- Ethylation and Ethoxylation : The pyrazole derivative undergoes ethylation using ethyl iodide and ethoxylation with sodium ethoxide.
- Coupling with Piperazine : The resultant compound is coupled with piperazine using coupling reagents like EDCI in the presence of a base such as triethylamine.
These steps yield the target compound, which can then be purified for biological testing.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Various studies have demonstrated their ability to inhibit the growth of multiple cancer cell lines, including:
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Lung Cancer | A549 | Significant inhibition |
| Breast Cancer | MDA-MB-231 | Antiproliferative effects |
| Colorectal Cancer | HCT116 | Reduced cell viability |
| Renal Cancer | 786-O | Growth inhibition |
The mechanism of action often involves the inhibition of key enzymes and pathways related to tumor growth, including topoisomerase II and EGFR .
Anti-inflammatory Effects
In addition to anticancer properties, compounds similar to this compound have been studied for their anti-inflammatory effects. Notably, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example:
| Compound | IC50 (μg/mL) | Reference Drug (Diclofenac) |
|---|---|---|
| Compound A | 60.56 | 54.65 |
| Compound B | 57.24 | 54.65 |
These compounds demonstrate comparable or superior anti-inflammatory activity compared to traditional NSAIDs .
The biological activity of this compound can be attributed to its structural features that allow interaction with various molecular targets:
- Enzyme Inhibition : The pyrazole ring can bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with receptors involved in inflammatory pathways, leading to reduced signaling for inflammation and tumor growth.
- Cell Cycle Arrest : Studies suggest that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Study on Lung Cancer : A study demonstrated that a derivative similar to this compound significantly inhibited tumor growth in xenograft models of lung cancer.
- Anti-inflammatory Evaluation : Another study showed that a related compound effectively reduced edema in animal models, confirming its potential as an anti-inflammatory agent.
特性
IUPAC Name |
1-[4-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-4-18-10-12(13(15-18)21-5-2)14(20)17-8-6-16(7-9-17)11(3)19/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDCKQSGAKJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













